molecular formula C15H27NO7S B1655449 (1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester CAS No. 365998-97-6

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

货号: B1655449
CAS 编号: 365998-97-6
分子量: 365.4
InChI 键: REERHKRKNNLBKG-WOPDTQHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and IUPAC Nomenclature

The compound (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester features a cyclohexane ring with three stereogenic centers at positions 1, 3, and 4, conferring the (1S,3R,4R) absolute configuration. The IUPAC name systematically describes its structure:

  • Cyclohexane backbone : The six-membered carbocyclic ring serves as the parent structure.
  • Substituents :
    • A tert-butoxycarbonyl (Boc) -protected amino group at position 3.
    • A methylsulfonyloxy leaving group at position 4.
    • An ethyl ester at position 1.

The molecular formula is C₁₅H₂₇NO₇S , with a molecular weight of 365.4 g/mol . The Boc group [(CH₃)₃COC(O)–] and methylsulfonyloxy [CH₃S(O)₂O–] moieties are critical for the compound’s reactivity and stability. The ethyl ester (–COOCH₂CH₃) enhances solubility in organic solvents, facilitating synthetic manipulations.

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring adopts a chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions to avoid 1,3-diaxial interactions. For this compound:

  • Boc group : With an A-value of >4.5 kcal/mol , the bulky tert-butyl moiety strongly favors the equatorial position.
  • Methylsulfonyloxy group : This substituent has an A-value of 2.5 kcal/mol , also favoring equatorial placement to reduce torsional strain.
Substituent Position A-Value (kcal/mol) Preferred Conformation
Boc (tert-butyl) 3 >4.5 Equatorial
Methylsulfonyloxy 4 2.5 Equatorial

In the lowest-energy conformation, both substituents occupy equatorial positions, stabilizing the molecule through minimized steric hindrance. Ring flipping interconverts axial and equatorial positions, but the energy barrier (~10–12 kcal/mol) ensures the equatorial-dominant conformer prevails at equilibrium.

Electronic Effects of the Methylsulfonyloxy Leaving Group

The methylsulfonyloxy (–OSO₂CH₃) group is a strong electron-withdrawing group due to the sulfonyl moiety’s resonance and inductive effects. Key electronic characteristics include:

  • Resonance stabilization : The sulfonyl group delocalizes electrons via conjugation between sulfur and oxygen, polarizing the adjacent C–O bond and enhancing its leaving group ability.
  • Inductive effect : The electronegative oxygen and sulfur atoms withdraw electron density, further activating the oxygen for nucleophilic displacement.

This electronic profile makes the methylsulfonyloxy group superior to weaker leaving groups (e.g., hydroxyl or acetate) in SN₂ reactions , where it facilitates efficient substitution at position 4. Comparative studies show mesylates (methylsulfonyl esters) exhibit faster displacement kinetics than tosylates (p-toluenesulfonyl esters) in polar aprotic solvents.

Protective Group Strategy: Role of Tert-Butoxycarbonyl (Boc) Functionality

The Boc group serves as a temporary protective moiety for the amine at position 3, enabling selective reactivity during multi-step syntheses. Key attributes include:

  • Acid lability : The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) while remaining stable under basic or neutral conditions.
  • Steric protection : The tert-butyl moiety shields the amine from undesired nucleophilic attacks or oxidation during subsequent reactions.

Synthetic utility :

  • Protection : The amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH).
  • Deprotection : Acidic hydrolysis (e.g., 20–50% TFA) regenerates the free amine without affecting the ester or sulfonate groups.

This orthogonal protection strategy is critical in synthesizing complex molecules, such as anticoagulants like edoxaban, where precise functional group manipulation is required.

属性

IUPAC Name

ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHKRKNNLBKG-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112602
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365997-36-0
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365997-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester (CAS Number: 365997-36-0) is a compound with diverse potential biological activities. Structurally, it features a cyclohexane ring with various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of the compound is C15H27NO7S, with a molecular weight of 365.44 g/mol. The structural characteristics include:

  • A tert-butoxycarbonyl (Boc) protecting group.
  • A methylsulfonyl group which may enhance solubility and biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, which could modulate enzyme activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally related compounds and found that modifications in the cyclohexane framework could lead to enhanced activity against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds indicate potential cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cell cycle progression. Further research is needed to elucidate the specific pathways influenced by this compound.

Enzyme Inhibition

The compound may exhibit enzyme inhibitory effects, particularly on proteases and kinases. Such inhibition can be crucial for therapeutic applications in diseases where these enzymes play a significant role. Studies on related compounds have shown that modifications in the amino acid structure can lead to significant changes in inhibitory potency.

Case Studies

StudyFindings
Antimicrobial Activity Analogous compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound as an antimicrobial agent.
Cytotoxicity Assays In vitro studies showed that modifications in cyclohexane derivatives led to increased cytotoxicity against MCF-7 breast cancer cells, indicating a need for further exploration of this compound's anticancer effects.
Enzyme Interaction Research on similar structures revealed competitive inhibition of serine proteases, highlighting the potential for therapeutic applications in regulating proteolytic processes.

相似化合物的比较

Key Observations :

  • The methylsulfonyl oxy group in the target compound enhances its utility in substitution reactions compared to hydroxyl or azido derivatives, which are more suited for hydrogen bonding or click chemistry, respectively .
  • Stereochemistry (e.g., 1S,3R,4R vs. 1S,3R,4S) significantly impacts bioactivity and synthetic pathways, as seen in Edoxaban intermediates .

Bioactivity and Pharmacological Profiles

  • Target Compound : The methylsulfonyl group improves metabolic stability and binding affinity to serine proteases like Factor Xa, critical for anticoagulant activity .
  • Hydroxyl Analogue (365997-33-7) : Polar hydroxyl groups may improve solubility but reduce stability under acidic conditions, limiting its use in oral drug formulations .
  • Azido Derivative (365997-34-8) : The azido group enables bioorthogonal reactions (e.g., with alkynes), facilitating targeted drug conjugation .

Bioactivity clustering studies () suggest that compounds with similar structural motifs (e.g., Boc-amino and ester groups) cluster together in hierarchical analyses, indicating shared modes of action .

Analytical Data:

  • NMR Shifts: The methylsulfonyl group in the target compound induces distinct downfield shifts in regions A (39–44 ppm) and B (29–36 ppm) compared to hydroxyl or amino derivatives, as observed in rapamycin analogues () .
  • Stability: Methylsulfonyl esters exhibit higher thermal stability than azido or hydroxyl derivatives, as inferred from storage recommendations (2–8°C for amino derivatives vs. room temperature for sulfonates) .

准备方法

Isomerization-Catalyzed Synthesis of trans-4-Aminocyclohexanecarboxylate Intermediates

The synthesis begins with the preparation of trans-4-aminocyclohexanecarboxylic acid ethyl ester, a key intermediate. As detailed in patent CN105085296B, this involves:

Step 1: Isomerization of cis/trans Mixtures

  • Catalyst : Manganese acetylacetonate (0.03–0.05 wt%) and barium hydroxide (Mn:Ba = 1:3.5 mol ratio)
  • Conditions : 160–210°C, 0.9–1.8 MPa, 17–24 hours in acetone/petroleum ether (3:1 v/v)
  • Outcome : Converts cis/trans mixtures to >95% trans-4-aminocyclohexanecarboxylate.

Mechanistic Insight : The Mn-Ba catalyst facilitates chair-flip isomerization via a radical intermediate, favoring the trans configuration due to reduced 1,3-diaxial strain.

Table 1 : Isomerization Efficiency vs. Catalytic Conditions

Catalyst Composition Temperature (°C) Pressure (MPa) trans:cis Ratio Yield (%)
Mn(acac)₂ + Ba(OH)₂ 160 0.9 92:8 78
Mn(acac)₂ + Ba(OH)₂ 190 1.4 97:3 85
Mn(acac)₂ + Ba(OH)₂ 210 1.8 98:2 81

Data adapted from CN105085296B

Boc Protection of the Amine Group

The trans-4-aminocyclohexanecarboxylate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O):

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)/water biphasic system
  • Base : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Temperature : 0°C → room temperature, 12 hours
  • Workup : Neutralization with 1M HCl, extraction with DCM, drying over MgSO₄

Key Parameters :

  • Boc₂O Stoichiometry : 1.2 equivalents ensures complete amine protection without overconsumption.
  • Side Reaction Mitigation : Maintaining pH < 8 prevents ester hydrolysis.

Yield : 89–93% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Mesylation of the C4 Hydroxyl Group

The hydroxyl group at C4 is converted to a mesylate using methanesulfonyl chloride (MsCl):

Procedure :

  • Dissolve Boc-protected intermediate (1 eq) in anhydrous THF.
  • Add triethylamine (2.5 eq) at 0°C.
  • Slowly add MsCl (1.5 eq), stir for 2 hours at 0°C.
  • Quench with ice water, extract with ethyl acetate.

Optimization Notes :

  • Temperature Control : Reactions above 5°C risk sulfonate ester formation.
  • Solvent Choice : THF outperforms DMF or DMSO in minimizing racemization.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 4.75 (d, J = 6.8 Hz, 1H, OMs), 3.12 (s, 3H, SO₂CH₃).
  • HPLC Purity : 98.2% (Chiralcel OD-H column, heptane:IPA = 90:10).

Alternative Synthetic Routes

Mitsunobu Reaction for Stereochemical Control

An alternative approach employs the Mitsunobu reaction to install the mesyloxy group with retention of configuration:

Reagents :

  • DIAD (1.2 eq), PPh₃ (1.5 eq), MsOH (1.5 eq)
  • Solvent : THF, -20°C, 6 hours

Advantages :

  • Avoids intermediate isolation.
  • Achieves 96% enantiomeric excess (ee).

Limitations :

  • High cost of DIAD.
  • Requires rigorous exclusion of moisture.

Enzymatic Resolution of Racemic Intermediates

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures:

Conditions :

  • Substrate : Racemic ethyl 4-aminocyclohexanecarboxylate
  • Acylating Agent : Vinyl Boc-carbamate
  • Solvent : MTBE, 35°C, 24 hours

Outcome :

  • Conversion : 48% (theoretical maximum for kinetic resolution).
  • ee : >99% for (1s,3r,4r)-isomer.

Critical Analysis of Methodologies

Table 2 : Comparison of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Isomerization + Boc 85 98.2 120 Industrial
Mitsunobu 78 99.1 340 Lab-scale
Enzymatic Resolution 41 99.5 890 Niche

Data synthesized from CN105085296B and ChemicalBook

Industrial-Scale Production Considerations

Catalyst Recycling in Isomerization

The Mn-Ba nano-catalyst can be recovered via centrifugation and reused for 3–5 cycles without significant activity loss:

Cycle Efficiency :

  • Cycle 1 : 85% yield
  • Cycle 3 : 82% yield
  • Cycle 5 : 76% yield

Waste Stream Management

Byproducts :

  • Barium sulfate sludge from neutralization steps.
  • Triethylamine hydrochloride salts.

Mitigation Strategies :

  • Barium recovery via sulfuric acid precipitation.
  • Distillation of triethylamine for reuse.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester?

  • Methodology : The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

  • Amino group protection : Use Boc (tert-butoxycarbonyl) anhydride to protect the amine group, ensuring regioselectivity .
  • Sulfonation : React with methylsulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to introduce the methylsulfonyloxy group .
  • Esterification : Ethyl ester formation via Fischer esterification (carboxylic acid + ethanol, acid-catalyzed) or SN2 displacement of a carboxylate salt with ethyl iodide .
  • Stereochemical control : Chiral resolution or asymmetric synthesis may be required to maintain the (1S,3R,4R) configuration .

Q. How is the stereochemical integrity of the (1S,3R,4R) configuration verified during synthesis?

  • Methodology :

  • Chiral HPLC or GC : Compare retention times with enantiopure standards .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOE correlations to infer spatial arrangement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key methods :

  • 1^1H/13^{13}C NMR : Identify functional groups (e.g., Boc-protected amine at δ 1.4 ppm, methylsulfonyloxy at δ 3.0 ppm, ethyl ester at δ 1.2–4.1 ppm) .
  • IR spectroscopy : Confirm ester C=O (~1740 cm1^{-1}), sulfonate S=O (~1350–1150 cm1^{-1}), and Boc N-H (~3350 cm1^{-1}) .
  • Mass spectrometry (HRMS or ESI-MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the methylsulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with analogs lacking the methylsulfonyloxy group under SN2 conditions (e.g., displacement with amines or thiols). The electron-withdrawing nature of the sulfonate group enhances leaving-group ability .
  • Computational modeling : Use DFT calculations to assess transition-state stabilization and charge distribution .

Q. What strategies mitigate racemization during functional group transformations (e.g., ester hydrolysis or amine deprotection)?

  • Approaches :

  • Low-temperature reactions : Minimize thermal energy to reduce epimerization .
  • Enzymatic resolution : Use lipases or esterases for selective hydrolysis of esters without disturbing stereocenters .
  • Mild deprotection : Use TFA (trifluoroacetic acid) for Boc removal under anhydrous conditions to prevent acid-catalyzed racemization .

Q. How can conflicting bioactivity data (e.g., antifungal vs. cytotoxicity) be resolved for derivatives of this compound?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ester groups, sulfonate) and test against fungal strains (e.g., Candida albicans) and mammalian cell lines .
  • Mechanistic assays : Evaluate membrane permeability (via logP measurements) and target engagement (e.g., enzyme inhibition assays for fungal CYP51 or ergosterol biosynthesis) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereopurity?

  • Solutions :

  • Continuous flow chemistry : Improve mixing efficiency and temperature control to reduce side reactions .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts or metal complexes) for large-scale enantioselective steps .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 2
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。